

Spectroscopic Profile of Aurantinidin: A Technical Guide

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Compound of Interest

Compound Name: *Aurantinidin*

CAS No.: *25041-66-1*

Cat. No.: *B104973*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Aurantinidin**, a naturally occurring anthocyanidin pigment. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Aurantinidin** is characterized by two main absorption bands, typical for anthocyanidins. Band I, in the visible region, is responsible for its orange-red color, while Band II is in the UV region.

Table 1: UV-Vis Spectroscopic Data for **Aurantinidin**

Parameter	Value	Conditions
λ_{max} (Band I)	~495 nm	Acidic Methanol
Molar Absorptivity (ϵ)	Data not available in searched literature	-
λ_{max} (Band II)	Not specified in searched literature	-

Experimental Protocol: UV-Vis Spectroscopy of Anthocyanidins

The following is a general procedure for obtaining the UV-Vis spectrum of an anthocyanidin like **Aurantininidin**, based on common laboratory practices.

Instrumentation:

- A double-beam UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).

Reagents:

- **Aurantininidin** standard.
- Methanol (HPLC grade).
- Hydrochloric acid (HCl), concentrated.

Procedure:

- **Solvent Preparation:** Prepare a solution of acidic methanol by adding a small, precise amount of concentrated HCl to methanol (e.g., 0.1% v/v). This ensures the anthocyanidin is predominantly in its stable flavylum cation form.
- **Sample Preparation:** Accurately weigh a small amount of **Aurantininidin** standard and dissolve it in the acidic methanol to prepare a stock solution of known concentration.

- Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Spectrophotometric Analysis:
 - Use the acidic methanol as a blank to zero the spectrophotometer.
 - Record the absorbance of each dilution from 200 to 700 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}) for both Band I and Band II.
- Molar Absorptivity Calculation: Using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance at λ_{max} , b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample, the molar absorptivity (ϵ) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For anthocyanidins like **Aurantidin**, NMR spectra are typically acquired in an acidic deuterated solvent to maintain the stability of the flavylum cation. While specific NMR data for the **Aurantidin** aglycone was not found in the performed searches, a key study on 6-hydroxypelargonidin glycosides (**Aurantidin** is the aglycone) indicates the existence of such data[1]. The following tables are placeholders for the anticipated ^1H and ^{13}C NMR data, which would be crucial for the complete structural characterization of **Aurantidin**.

Table 2: ^1H NMR Spectroscopic Data for **Aurantidin** (Placeholder)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4			
H-5			
H-8			
H-2'			
H-3'			
H-5'			
H-6'			

Table 3: ^{13}C NMR Spectroscopic Data for **Aurantidin** (Placeholder)

Carbon	Chemical Shift (δ , ppm)
C-2	
C-3	
C-4	
C-5	
C-6	
C-7	
C-8	
C-9	
C-10	
C-1'	
C-2'	
C-3'	
C-4'	
C-5'	
C-6'	

Experimental Protocol: NMR Spectroscopy of Anthocyanidins

The following protocol outlines a standard procedure for acquiring NMR spectra of anthocyanidins.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.

Reagents:

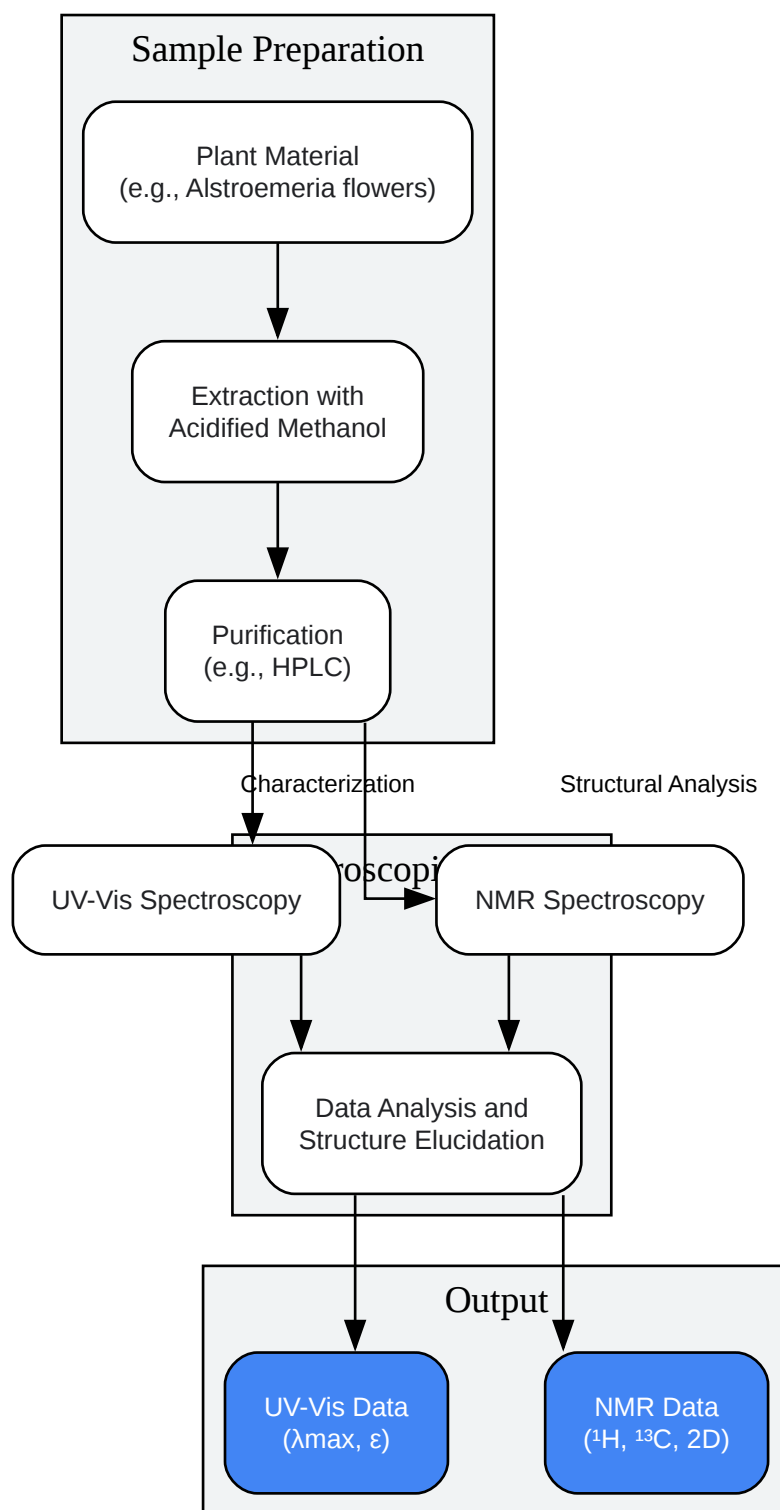
- **Aurantininidin** sample.
- Deuterated methanol (CD₃OD).
- Deuterated hydrochloric acid (DCl).

Procedure:

- Sample Preparation:
 - Dissolve a few milligrams of the **Aurantininidin** sample in approximately 0.5 mL of CD₃OD.
 - Add a drop of DCl to ensure the compound remains in its flavylum cation form and to improve the resolution of hydroxyl proton signals.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
- Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent signal of CD₃OD (¹H: δ ~3.31 ppm; ¹³C: δ ~49.0 ppm).

Workflow for Spectroscopic Analysis of Aurantininidin

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Aurantininidin**.



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Caption: Workflow for the extraction, purification, and spectroscopic analysis of **Aurantininidin**.

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References

- [1. 6-Hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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